5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a nitrophenyl group, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base such as sodium hydroxide to yield the triazole ring. The prop-2-en-1-yl group can be introduced via alkylation using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the nitro and prop-2-en-1-yl groups, resulting in different reactivity and applications.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in electronic properties and biological activity.
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol:
Uniqueness
The presence of both the nitrophenyl and prop-2-en-1-yl groups in 5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(4-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-7-14-10(12-13-11(14)18)8-3-5-9(6-4-8)15(16)17/h2-6H,1,7H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAMWAVHJMDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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